molecular formula C3F4O2 B3031821 Trifluoropyruvyl fluoride CAS No. 7309-82-2

Trifluoropyruvyl fluoride

Cat. No.: B3031821
CAS No.: 7309-82-2
M. Wt: 144.02 g/mol
InChI Key: NSODUNDFRPXDAR-UHFFFAOYSA-N
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Description

Trifluoropyruvyl fluoride is a useful research compound. Its molecular formula is C3F4O2 and its molecular weight is 144.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Energy Storage and Conversion : Trifluorides, including derivatives of Trifluoropyruvyl fluoride, are increasingly being researched for their applications in energy storage and conversion, especially in Li-ion technology. Their ability to undergo multiple electrode reactions enhances the energy storage capacity of commercial cells (Conte & Pinna, 2014).

  • Catalysis in Chemical Reactions : The use of this compound derivatives in catalysis is explored for the formation of C(sp3)-CF3 bonds. This process, involving borane-catalyzed cleavage and reformation of a C–F bond, has potential applications in creating radioactive fluoride substituents for positron emission tomography (Levin et al., 2017).

  • Pharmaceuticals and Therapeutics : this compound and its derivatives find significant application in pharmaceuticals, particularly in the development of analgesics, anesthetics, cardiovascular drugs, and neurological drugs. The trifluoromethoxy group, a derivative, plays a key role in enhancing the efficacy and stability of these drugs (Jeschke, Baston, & Leroux, 2007).

  • Biosensors and Drug Delivery : this compound derivatives are employed in developing fluoride-responsive functional molecules for biosensors and drug delivery systems. These systems can effectively detect and respond to fluoride levels, with applications in water quality monitoring and healthcare (Liu et al., 2014).

  • Organic Synthesis and Fluorine Chemistry : The trifluoromethyl group, a derivative of this compound, is critical in organic synthesis and fluorine chemistry, particularly in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. This includes the development of trifluoromethylated building blocks and intermediates (Tomashenko & Grushin, 2011).

  • Inorganic Fluoride Applications : this compound derivatives, particularly iron(III) fluoride, are utilized in various industrial applications, including the manufacture of magnets, catalysts in the petroleum industry, and fire-retardant formulations (Meshri, 2000).

Mechanism of Action

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODUNDFRPXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382086
Record name Trifluoropyruvyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-82-2
Record name Trifluoropyruvyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The formed product obtained in Example 2-2 (42.0 g) was charged into a 200 cc autoclave together with KF powder (0.5 g) and CF3CFHOCF2CF(CF3)OCF2CF2CF3 and heated in a sealed state at from 80 to 120° C. for 13 hours and 120° C. for 14 hours in an oil bath, while vigorously stirring. At the outlet of the autoclave, a pressure resistant container cooled to −78° C. was installed, and when the internal pressure of the reactor became at least 0.28 MPa, the gas in the reactor was liquefied and recovered. 0.8 g of a sample was recovered. The recovered sample was gaseous at room temperature, and as a result of the analysis by GC-MS, the above-identified compound was confirmed to be the main product. The yield of the above-identified compound was 9.4%.
[Compound]
Name
product
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoropyruvyl fluoride
Reactant of Route 2
Trifluoropyruvyl fluoride
Reactant of Route 3
Trifluoropyruvyl fluoride
Reactant of Route 4
Trifluoropyruvyl fluoride
Reactant of Route 5
Trifluoropyruvyl fluoride
Reactant of Route 6
Trifluoropyruvyl fluoride

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